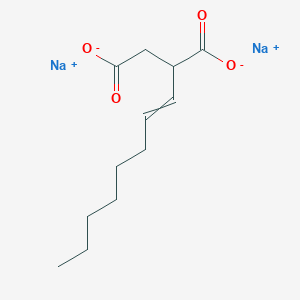

Disodium;2-oct-1-enylbutanedioate

Description

Disodium;2-oct-1-enylbutanedioate is an amphoteric surfactant and chelating agent characterized by a branched alkenyl chain (oct-1-enyl) attached to a butanedioate backbone. This structure confers unique solubility and surface-active properties, making it suitable for applications in cosmetics, detergents, and industrial formulations. The compound’s dual sodium carboxylate groups enhance water solubility, while the hydrophobic octenyl chain contributes to micelle formation and interfacial activity .

Properties

CAS No. |

54163-66-5 |

|---|---|

Molecular Formula |

C12H18Na2O4 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

disodium;2-oct-1-enylbutanedioate |

InChI |

InChI=1S/C12H20O4.2Na/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14;;/h7-8,10H,2-6,9H2,1H3,(H,13,14)(H,15,16);;/q;2*+1/p-2 |

InChI Key |

VTTZNHFOGZURNY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Disodium;2-oct-1-enylbutanedioate with three structurally related sodium-based surfactants: Disodium Cocoamphodiacetate, Disodium Mono(2-ethylhexyl) Sulfosuccinate, and Disodium Octylphosphonate. Key differences in functional groups, solubility, applications, and regulatory profiles are highlighted.

Table 1: Structural and Functional Comparison

Table 2: Key Chemical and Regulatory Properties

Research Findings and Functional Differentiation

Surface Activity :

- This compound’s unsaturated octenyl chain likely enhances its emulsification efficiency compared to saturated analogs like disodium octylphosphonate. However, it may exhibit lower foam stability than disodium cocoamphodiacetate, which has a coconut-derived alkyl chain optimized for foam boosting .

Chelation Capacity :

- The butanedioate (succinate) backbone provides moderate chelation for divalent cations (e.g., Ca²⁺, Mg²⁺), comparable to sulfosuccinates but weaker than phosphonates like disodium octylphosphonate, which exhibit stronger binding to heavy metals .

Biodegradability :

- Linear alkyl chains (e.g., in disodium octylphosphonate) are generally more biodegradable than branched or unsaturated chains. The oct-1-enyl group in this compound may slow degradation, necessitating formulation adjustments for eco-friendly products .

Safety Profiles: While disodium cocoamphodiacetate is widely accepted in cosmetics (CIR safety assessment), the octenyl variant lacks specific toxicological data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.